molecular formula C9H10BNO3 B571765 (4-Methoxy-1H-indol-2-yl)boronic acid CAS No. 1256355-60-8

(4-Methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B571765
CAS No.: 1256355-60-8
M. Wt: 190.993
InChI Key: QTZVMSHMJGFXQZ-UHFFFAOYSA-N
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Description

(4-Methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . The compound features a boronic acid group attached to the indole ring, which enhances its reactivity and utility in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-1H-indol-2-yl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is a cornerstone in the field of organic synthesis, enabling the construction of complex organic molecules .

Action Environment

The action of 4-Methoxy-1H-indol-2-yl boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be catalyzed by ethers . Additionally, the stability of the compound can be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation of indoles using boron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium or copper catalyst . The reaction conditions often include a base like potassium carbonate (K2CO3) and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenols or alcohols.

    Substitution: Substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-boronic acid: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    5-Methoxyindole-2-boronic acid: Similar structure but with the methoxy group at a different position, affecting its reactivity and biological activity.

    Indole-3-boronic acid: The boronic acid group is attached to a different position on the indole ring, leading to different chemical and biological properties.

Uniqueness

(4-Methoxy-1H-indol-2-yl)boronic acid is unique due to the presence of both the methoxy group and the boronic acid group on the indole ring. This combination enhances its reactivity in organic synthesis and its potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-methoxy-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZVMSHMJGFXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681890
Record name (4-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-60-8
Record name (4-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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